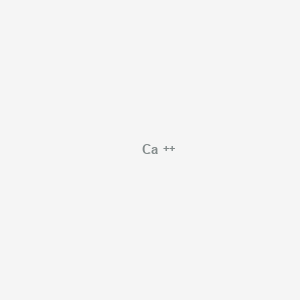

Calcium ion

Vue d'ensemble

Description

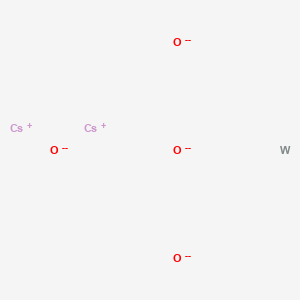

Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It is used as a reducing agent in preparing other metals such as thorium and uranium . Ionized calcium refers to calcium in your blood that isn’t attached to proteins. It makes up about half of all the calcium in your blood .

Synthesis Analysis

Calcium is produced by the thermal reduction of lime with aluminum in a retort under vacuum at 1,200°C . The vapors of calcium are then collected in a condenser . The metal is unstable in moist air, rapidly forming a hydration coating .

Molecular Structure Analysis

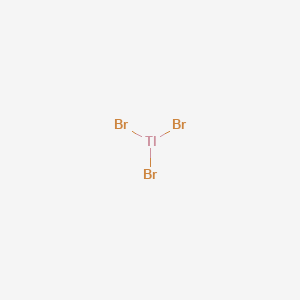

The electronic configuration of calcium can be written as [Ar]4s 2 and has two electrons in the valence shell that are readily lost to form ionic bonds with anions . Calcium ions are typically bonded to oxygen atoms in ligands, and their coordination number varies from 6 to 8 .

Chemical Reactions Analysis

Calcium reacts slowly with water . This reaction forms calcium hydroxide, Ca (OH) 2 and hydrogen gas (H 2) . Calcium also reacts with air at room temperature, forming a thin layer of CaO, that protects the metal from further oxidation .

Physical And Chemical Properties Analysis

Calcium has a melting point of 842°C and a boiling point of 1484°C . Its density is 1.55 g/cm³ . Calcium has a moderate density, approximately 1.54 times that of water . It is less dense than some of the heavier metals but more dense than most non-metals .

Applications De Recherche Scientifique

Biomedical Applications : A study at the Netherlands Organization for Applied Scientific Research (TNO) utilized a 1 MV multi-element AMS system to analyze calcium samples. This research is vital in clinical programs for pharmaceuticals and innovative foods, particularly in pharmacokinetics and anti-osteoporotic efficacy of new treatments (Klein et al., 2013).

Scale Prevention in Power Plants : Research focused on developing new scale-prevention technology in cooling water systems of coal-fired power plants. This involved precipitating and removing dissolved calcium ions to prevent condenser-tube fouling and enhance cooling system efficiency (Cho & Fridman, 2012).

Role in Biology : Calcium's critical role in numerous biological processes has been explored. Its unique physical and chemical properties have made it integral in the origin and evolution of life (Jaiswal, 2001).

Plant Science Research : Calcium imaging advancements have greatly influenced plant science research, providing insights into the dynamic regulation of gene transcriptions and signaling cascades (Kanchiswamy et al., 2014).

Medical Diagnostics : A wearable electrochemical device was developed for noninvasive monitoring of ionized calcium and pH in body fluids. This technology is pivotal for diagnosing diseases such as hyperparathyroidism and kidney stones (Nyein et al., 2016).

Protozoan Parasite Research : Calcium plays a vital role in the life cycles of various human parasitic protozoa. Its regulation is crucial for processes like invasion and could potentially be targeted for new therapies (Moreno & Docampo, 2003).

Cancer Therapy : Innovative methods like near-infrared-triggered release of Ca2+ ions from nanosystems have shown potential in cancer treatment. This approach allows for controlled intracellular calcium increase, leading to cell apoptosis (Chen et al., 2018).

Calcium Solvation in Aqueous Solutions : Accurate modeling of calcium in aqueous environments is crucial for applications in biological and technological fields. Recent advancements have improved the simulation of calcium chloride solutions (Kohagen et al., 2014).

Coatings for Biomedical Applications : Ion-substituted calcium phosphate coatings, particularly for orthopedic and dental implants, have been a significant focus. These coatings influence cell behaviors like adhesion, proliferation, and differentiation, impacting implant success (Qadir et al., 2019).

Non-Invasive Micro-Test Technology : This technology, which includes calcium ion analysis, has applications in biology and medicine. It offers new insights into physiological phenomena, such as calcium absorption in mammalian bones (Ya, 2007).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

calcium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPQYMZQTOCNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037638 | |

| Record name | Calcium ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

40.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calcium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Calcium ion | |

CAS RN |

14127-61-8, 7440-70-2 | |

| Record name | Calcium(2+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14127-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014127618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcium ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M83C4R6ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calcium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

850 °C | |

| Record name | Calcium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)